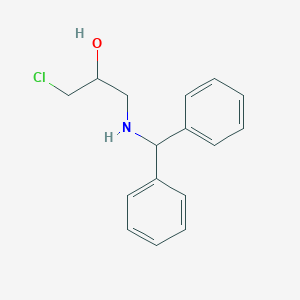

1-(Benzhydrylamino)-3-chloropropan-2-ol

Übersicht

Beschreibung

The compound "1-(Benzhydrylamino)-3-chloropropan-2-ol" is a chemical of interest due to its potential applications in pharmacology and as a precursor for drugs with β-blocker activity. The synthesis and properties of related compounds have been explored in various studies, which provide insights into the methods of preparation, molecular structure, and potential pharmacological activities of such compounds.

Synthesis Analysis

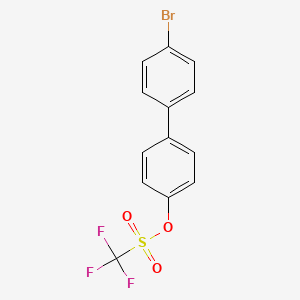

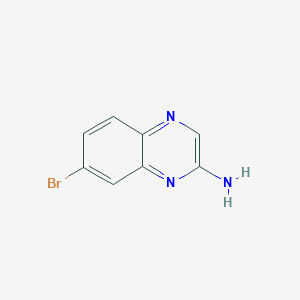

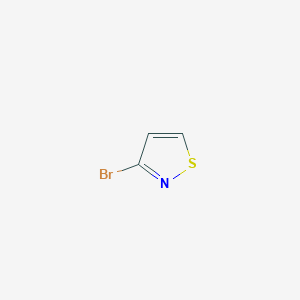

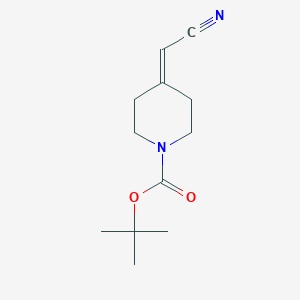

The synthesis of benzhydryl-containing compounds can be achieved through a Suzuki-Miyaura coupling reaction, as described in a study where arylboronic acids and 3-chloro-3-arylacrylonitriles are coupled at 45 degrees Celsius . This method allows for the creation of functionalized benzhydrylamines, which can be further processed into Boc-protected amines through catalytic hydrogenation. Additionally, the synthesis of related heterocyclic compounds has been reported, where 2-benzoylamino-3,3-dichloroacrylonitrile is treated with primary amines and other reagents to yield novel fused heterocycles .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through spectroscopic methods and X-ray diffraction analysis . For instance, the crystal and molecular structure of a novel bioactive heterocyclic compound was characterized and confirmed by X-ray diffraction, providing detailed information about the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The reactivity of related compounds has been investigated in various studies. For example, the synthesis and reactivity of new benzoxazaphospholes have been explored, demonstrating their utility in the one-pot synthesis of oligothiophosphates . These studies provide valuable information on the chemical behavior of compounds containing similar structural motifs to "1-(Benzhydrylamino)-3-chloropropan-2-ol."

Physical and Chemical Properties Analysis

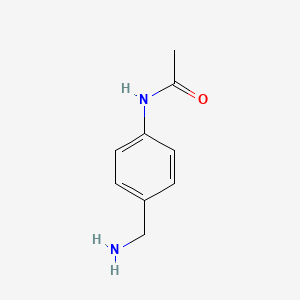

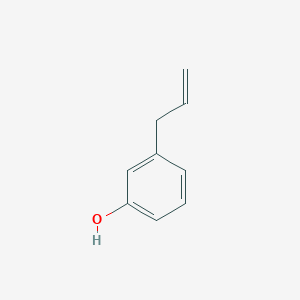

The physical and chemical properties of compounds similar to "1-(Benzhydrylamino)-3-chloropropan-2-ol" have been studied, revealing their potential as precursors for drugs with β-blocker activity. For instance, methods have been developed to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol with high enantiomeric excess, which is a precursor of drugs with potential β-blocker activity . This study highlights the importance of chirality and enantiomeric purity in the pharmacological efficacy of such compounds.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Primary Amines

- Field : Organic Chemistry

- Application : Benzhydrylamine is used as a valuable ammonia synthon for the synthesis of primary amines . It can convert aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into the corresponding primary amines .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The conversion yields are reported to be moderate to excellent, depending on the coupling partners .

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

Eigenschaften

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

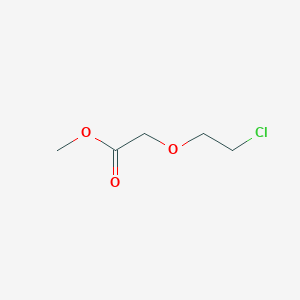

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzhydrylamino)-3-chloropropan-2-ol | |

CAS RN |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

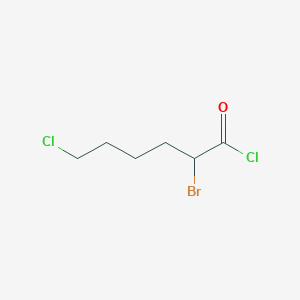

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)